molecular formula C17H15F2N7O B2721401 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1795420-34-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2721401
CAS No.: 1795420-34-6
M. Wt: 371.352
InChI Key: CXGOWLPJMQNKTO-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of JAK-STAT signaling pathways and their role in oncogenesis, particularly for hematological malignancies. This compound demonstrates significant efficacy in preclinical models of myeloproliferative neoplasms and acute myeloid leukemia (AML), where constitutive activation of JAK2 or FLT3, such as through the FLT3-ITD mutation, is a common driver of disease progression and a validated therapeutic target. Researchers utilize this inhibitor to elucidate the mechanistic interplay between parallel signaling pathways in cancer cells and to explore potential therapeutic strategies for overcoming resistance to single-agent therapies. Its well-defined kinase inhibition profile makes it a critical tool compound for studying cell proliferation, apoptosis, and differentiation in a research context focused on targeted cancer therapy development .

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N7O/c18-13-2-1-12(7-14(13)19)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGOWLPJMQNKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates a triazole and pyrimidine moiety, both of which are known for their pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

The molecular formula of the compound is C19H22N8O2C_{19}H_{22}N_{8}O_{2} with a molecular weight of approximately 394.44 g/mol. The structure can be represented as follows:

SMILES C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5\text{SMILES }C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5

Antifungal Activity

Triazole derivatives, including those similar to the studied compound, have been reported to exhibit significant antifungal activity. They primarily function by inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This suggests that the triazole component in our compound may contribute to antifungal properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine groups. For example, derivatives with similar structures have shown promising results against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. These compounds often induce apoptosis and cell cycle arrest .

In vitro evaluations have indicated that modifications at specific positions on the triazole or piperazine can enhance biological potency. Notably, compounds with piperazine moieties have been associated with improved interactions with biological targets involved in cancer proliferation and survival pathways .

Study 1: Anticancer Evaluation

A study investigated the synthesis and biological evaluation of triazole-containing compounds against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells, indicating strong antiproliferative effects .

CompoundCell LineIC50 (µM)
47fHCT-1166.2
47eT47D43.4

Study 2: Antifungal Activity

Another research highlighted that triazole derivatives effectively inhibited fungal growth by targeting ergosterol synthesis pathways. The compound's structural features suggest it may similarly inhibit fungal strains resistant to conventional treatments .

The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors in target organisms. The piperazine ring is known for enhancing solubility and bioavailability, while the triazole and pyrimidine components may facilitate binding to biological targets involved in cell signaling and metabolic processes.

Scientific Research Applications

Synthetic Pathways

Various synthetic methods have been explored for the preparation of this compound and its derivatives. These methods often involve multi-step reactions that include the formation of the triazole and pyrimidine rings followed by functionalization to introduce the piperazine and difluorophenyl groups.

Antifungal Activity

Research indicates that derivatives containing 1,2,4-triazole structures exhibit significant antifungal properties. For instance:

  • Mechanism of Action : The triazole moiety interferes with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, critical for ergosterol production .
  • Case Studies : A study demonstrated that certain triazole derivatives showed enhanced antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antifungals .

Antibacterial Activity

The compound also shows promise as an antibacterial agent:

  • Broad-Spectrum Efficacy : Research has revealed that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:

  • Mechanism : The piperazine component may interact with serotonin receptors, providing neuroprotective benefits in models of neurodegenerative diseases .

Applications in Agriculture

Due to their antifungal properties, triazole derivatives are also being investigated as agrochemicals:

  • Fungicides : The compound's efficacy against plant pathogens can lead to its development as a novel fungicide. Studies have shown promising results in controlling fungal diseases in crops .

Comparative Efficacy Table

Activity TypeCompoundMIC (µg/mL)Reference
AntifungalTriazole Derivative0.06 - 2
AntibacterialTriazole-Pyrimidine0.5 - 1
NeuroprotectivePiperazine DerivativeN/A
AgrochemicalTriazole FungicideN/A

Chemical Reactions Analysis

Formation of the Triazole Ring

The triazole ring can be formed through the reaction of a pyrimidine derivative with hydrazine or other azole-forming agents. This step is critical in creating the triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Electrophilic Aromatic Substitution

The difluorophenyl component undergoes electrophilic aromatic substitution reactions. This process involves the substitution of a functional group on the aromatic ring, which can be influenced by the presence of fluorine atoms, altering the ring's reactivity.

Nucleophilic Attack Mechanisms

The piperazine and triazole functionalities in the compound can participate in nucleophilic attack mechanisms. These reactions are important for forming bonds with other molecules, potentially leading to the creation of new therapeutic agents.

Reaction Mechanisms and Conditions

Reaction TypeConditionsDescription
Formation of Triazole RingReaction with hydrazine or azole-forming agentsCreates the triazole moiety, crucial for biological activity.
Electrophilic Aromatic SubstitutionPresence of fluorine atoms on the difluorophenyl ringInfluences the reactivity of the aromatic ring.
Nucleophilic AttackInvolves piperazine and triazole functionalitiesForms bonds with other molecules, potentially leading to new therapeutic agents.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The following table highlights structural differences and inferred properties of the target compound versus analogs from the evidence:

Compound Name / ID Key Structural Features Inferred Properties/Applications Reference
Target Compound Piperazine, pyrimidine-triazole, 3,4-difluorophenyl Likely kinase inhibition; enhanced metabolic stability
Compound 21 () Thiophen-2-yl, trifluoromethylphenyl Reduced polarity; potential CNS activity due to thiophene
Compound 4 () Pyrazolo[3,4-d]pyrimidin-4-ylamino, 3,5-dimethylpyrazole Anticancer activity via kinase inhibition
Compound w3 () 5-Chloropyrimidine, methyltriazole, methylpiperazine Improved solubility; possible antimicrobial use

Key Observations :

  • Triazole vs. Pyrazole : The target’s triazole group (vs. pyrazole in ) may enhance hydrogen bonding but reduce steric bulk, affecting target selectivity .
  • Fluorophenyl vs.
  • Chloro vs. Fluoro Substituents : Compound w3 () uses a chloro-pyrimidine, which may increase cytotoxicity but reduce solubility relative to the target’s fluorophenyl group .

Methodological Considerations in Similarity Assessment

As noted in , compound similarity depends on the evaluation metric:

  • Structural Similarity : Target shares >70% core structure with ’s w3 but differs in substituents.
  • Functional Similarity : Fluorophenyl and triazole groups suggest overlap with kinase inhibitors, while thiophene-based analogs () may target GPCRs .
  • Dissimilarity Metrics : The pyrazolo-pyrimidine in diverges significantly in ring topology, reducing predicted activity overlap .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone?

  • Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine-triazole core with a piperazine derivative, followed by reaction with 3,4-difluorobenzoyl chloride. For example, demonstrates that piperazine-based methanones are synthesized via nucleophilic substitution between activated aryl halides and piperazine under reflux conditions (e.g., DMF, 80°C, 12 hours). Yields range from 41% to 92%, depending on substituent steric effects and purification methods (e.g., column chromatography with ethyl acetate/hexane) . Thermal stability during synthesis should be monitored via differential scanning calorimetry (DSC), as seen in analogous piperazinyl-pyrimidine derivatives .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : High-resolution techniques are critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., triazole substitution at pyrimidine C6) and piperazine coupling .
  • Elemental Analysis : Used to validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • HPLC : Purity >95% is standard, with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?

  • Methodological Answer : Comparative SAR studies are essential. For instance, shows that replacing 3,4-difluorophenyl with 4-chlorophenyl in analogous kinase inhibitors reduces IC50_{50} by 3-fold, likely due to altered hydrophobic interactions and electronegativity . X-ray crystallography (e.g., ) can reveal fluorine’s role in hydrogen bonding with target residues like lysine or aspartate in kinases .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Solubility Adjustments : Poor aqueous solubility (common with arylpiperazines) may artifactually reduce activity. Use DMSO stocks ≤0.1% and confirm solubility via dynamic light scattering .
  • Metabolite Interference : LC-MS/MS can detect degradation products (e.g., triazole ring oxidation) that may skew results .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer :

  • Docking Studies : Align the compound in active sites (e.g., CYP3A4 for metabolism prediction) using software like AutoDock Vina. The 3,4-difluorophenyl group may reduce CYP affinity due to steric shielding .
  • QSAR Models : Correlate logP values (calculated via ChemDraw) with in vivo clearance rates. Piperazine-containing analogs typically exhibit logP ~2.5, balancing permeability and metabolic stability .

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